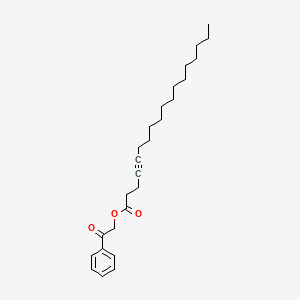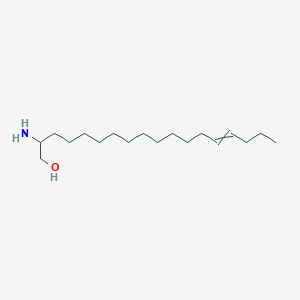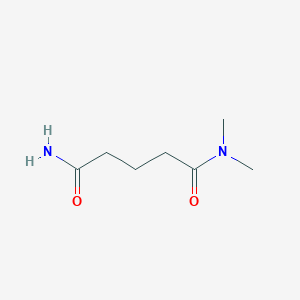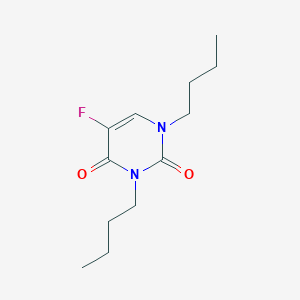![molecular formula C14H17NS B14387512 1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline CAS No. 89413-10-5](/img/structure/B14387512.png)
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a hexahydroisoquinoline structure
Méthodes De Préparation
The synthesis of 1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and tetrahydroisoquinoline.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Synthetic Route: The key step involves the condensation of thiophene-2-carboxaldehyde with tetrahydroisoquinoline to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene ring is substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like bromine or nitric acid.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and substituted thiophene compounds.
Applications De Recherche Scientifique
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-carboxylic acid share the thiophene ring structure but differ in their functional groups.
Hexahydroisoquinoline Derivatives: Compounds like tetrahydroisoquinoline and its derivatives share the hexahydroisoquinoline structure but differ in their substituents.
Unique Features: The combination of the thiophene ring with the hexahydroisoquinoline structure makes this compound unique, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
89413-10-5 |
|---|---|
Formule moléculaire |
C14H17NS |
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
1-(thiophen-2-ylmethyl)-3,4,5,6,7,8-hexahydroisoquinoline |
InChI |
InChI=1S/C14H17NS/c1-2-6-13-11(4-1)7-8-15-14(13)10-12-5-3-9-16-12/h3,5,9H,1-2,4,6-8,10H2 |
Clé InChI |
ISYWOWFXFDMTCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CCN=C2CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)



![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)

![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)

![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)

![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
